molecular formula C12H25NO3 B558183 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 58561-04-9

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No. B558183
CAS RN: 58561-04-9
M. Wt: 231.29 g/mol
InChI Key: PPDIUNOGUIAFLV-BDAKNGLRSA-N
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Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .


Molecular Structure Analysis

The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • This compound is a valine derivative and can be used in the synthesis of a variety of organic compounds .
    • A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems .
    • The resultant flow process was found to be more efficient and versatile compared to the batch .
  • Material Science

    • Tert-butoxides, such as “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate”, can be used as precursors for atomic layer deposition .
    • This process is part of a broader effort to develop new materials that do not contain harmful, toxic, or geographically limited elements .

properties

IUPAC Name

methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLIYKAMLUDGN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452647
Record name N-(tert-Butoxycarbonyl)-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

CAS RN

58561-04-9
Record name N-(tert-Butoxycarbonyl)-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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